![molecular formula C20H19N3O4S B4280905 2,4-dimethoxy-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4280905.png)
2,4-dimethoxy-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide
Overview
Description
2,4-dimethoxy-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide, commonly known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in the treatment of various diseases, particularly type 2 diabetes.
Mechanism of Action
PTP1B inhibitor works by binding to the active site of PTP1B, which is located in the catalytic domain of the enzyme. This binding prevents the enzyme from dephosphorylating insulin receptor substrate 1 (IRS-1), a key protein in the insulin signaling pathway. As a result, the phosphorylation of IRS-1 is enhanced, leading to increased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
PTP1B inhibitor has been shown to have several biochemical and physiological effects. It enhances insulin signaling by increasing the phosphorylation of IRS-1, leading to increased glucose uptake and improved glycemic control. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of PTP1B inhibitor is its specificity for PTP1B, which minimizes off-target effects. It also has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, making it suitable for use in clinical trials. However, one limitation of PTP1B inhibitor is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of PTP1B inhibitor. One potential area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and safety. Another area of interest is the identification of biomarkers that can predict patient response to the compound. Additionally, there is a need for further studies to investigate the potential of PTP1B inhibitor in the treatment of other diseases, such as obesity and cancer.
Conclusion:
PTP1B inhibitor is a promising chemical compound that has shown potential in the treatment of type 2 diabetes and other diseases. Its mechanism of action involves the inhibition of PTP1B, which enhances insulin signaling and improves glycemic control. While there are some limitations to its use in lab experiments, there are several future directions for research and development that could lead to the development of more effective treatments for a range of diseases.
Scientific Research Applications
PTP1B inhibitor has been extensively studied for its potential application in the treatment of type 2 diabetes. It works by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake, thereby improving glycemic control in diabetic patients.
properties
IUPAC Name |
2,4-dimethoxy-N-[(Z)-[phenyl(pyridin-3-yl)methylidene]amino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-17-10-11-19(18(13-17)27-2)28(24,25)23-22-20(15-7-4-3-5-8-15)16-9-6-12-21-14-16/h3-14,23H,1-2H3/b22-20- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHQJDYAHWHECX-XDOYNYLZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CN=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CN=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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